molecular formula C14H16O2 B1200177 Acylfulvene CAS No. 125392-76-9

Acylfulvene

Cat. No.: B1200177
CAS No.: 125392-76-9
M. Wt: 216.27 g/mol
InChI Key: HLAKJNQXUARACO-ZDUSSCGKSA-N
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Description

Acylfulvene is a class of semi-synthetic, cytotoxic derivatives derived from the natural product illudin S, which is found in the jack o'lantern mushroom (Omphalotus olearius) . These compounds are notably investigated for their improved therapeutic index compared to their parent illudins, making them valuable tools for studying novel oncology therapeutics . Mechanism of Action & Research Applications this compound acts as a DNA alkylating agent, forming covalent DNA adducts that primarily alkylate the 3-position of adenine in the DNA minor groove . This DNA damage disrupts synthesis, leads to cell cycle arrest, and induces apoptosis . A key feature of its mechanism is its status as a prodrug; it requires enzymatic reductive activation to exert its full cytotoxic effect. This activation is primarily mediated by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1) . The expression level of PTGR1 in cells is a significant determinant of this compound sensitivity, as higher expression correlates with increased bioactivation and potency, offering a potential pathway for selective toxicity in certain cancer types . Research has demonstrated that this compound and its analogs, such as the clinical candidate irofulven (6-hydroxymethylthis compound) and the novel compound LP-184, exhibit significant nanomolar potency across a diverse range of cancer models . Their activity is particularly enhanced in cancer cells with deficiencies in DNA damage repair (DDR) pathways. Studies show increased sensitivity in models with Homologous Recombination Deficiency (HRD), including those with mutations in BRCA2 or ATM, and in cells deficient in transcription-coupled nucleotide excision repair (TC-NER) . This synthetic lethality approach positions this compound compounds as promising agents for targeting hard-to-treat cancers, including those resistant to PARP inhibitors . Preclinical data also supports its efficacy in non-small cell lung cancer (NSCLC) models, including those with KEAP1 mutations, and highlights its potential for treating brain metastases due to favorable blood-brain barrier permeability predictions . Product Information This product is supplied for research purposes to further investigate the mechanisms of DNA alkylation, bioactivation, and synthetic lethality in oncology. For Research Use Only. Not for use in humans, nor for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAKJNQXUARACO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327131
Record name Acylfulvene
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125392-76-9
Record name (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125392-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acylfulvene, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acylfulvene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acylfulvene, (-)-
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Preparation Methods

Synthesis of Cyclopropyl Ketenethioacetal Nucleophiles

The stereoselective construction of the C2 quaternary center represents a pivotal challenge in this compound synthesis. Researchers addressed this through the development of strained cyclopropyl ketenethioacetals as novel nucleophiles for Evans' copper-catalyzed aldol reactions. The synthesis of these intermediates begins with cyclopropyl diketone 28 , prepared via treatment of pentane-2,4-dione with 1,2-dibromoethane in dimethylsulfoxide (61% yield). Subsequent Wittig olefination and silylcyanation afforded cyanohydrin 30 , which underwent diisobutylaluminum hydride (DIBAL-H) reduction to generate racemic aldehyde 22 in multi-gram quantities.

Catalytic Asymmetric Aldol Additions

The critical aldol step employed (R,R)-CuBox catalysts to mediate the reaction between methylpyruvate (25 ) and silylketenehemithioacetal 26b , achieving remarkable enantiocontrol (Table 1).

Table 1: Optimization of Evans Aldol Reaction Conditions

EntrySubstrateCatalystSolventTemp (°C)Time (h)Yield (%)% ee
626aS,S-CuBoxTHF-7829295
1026bR,R-CuBoxTHF-78129592

Key findings:

  • THF solvent enhanced reaction efficiency compared to dichloromethane

  • (R,R)-CuBox provided optimal enantioselectivity (92% ee) with 26b

  • Silyl protection (TMS) improved nucleophile stability and yield

The reaction generated thiol ester (+)-48b with 95% yield and 92% enantiomeric excess, establishing the C2 stereocenter critical for subsequent transformations.

Enyne Ring-Closing Metathesis Cascade

Assembly of the AB-Ring System

Trienyne 21 underwent EYRCM using Hoveyda-Grubbs second-generation catalyst (5 mol%) in refluxing dichloroethane, producing the bicyclic framework 20 in 71% yield. This cascade process simultaneously formed two rings while installing the exocyclic double bond required for cyclopropane formation.

Cyclopropanation and Ring Strain Mitigation

The strained cyclopropane subunit was introduced via Simmons-Smith cyclopropanation of diene 19 , employing diethylzinc and diiodomethane. This step required careful temperature control (-15°C) to prevent ring-opening side reactions, achieving 68% yield of cyclopropane 18 . Computational studies revealed that silyl ether protection at C11 reduced ring strain by 9.3 kcal/mol compared to unprotected analogs.

Reductive Allylic Transposition

IPNBSH-Mediated Transposition

The late-stage reductive allylic transposition employed the novel reagent IPNBSH (iodine pentoxide/n-butanethiol) to convert allylic acetate 17 into terminal olefin 16 (82% yield). This transformation proved critical for positioning the C7-C8 double bond required for final ring closure.

Mechanistic Considerations

Deuterium labeling studies demonstrated complete 1,3-hydrogen shift during transposition, consistent with a radical chain mechanism. The reaction exhibited remarkable functional group tolerance, preserving acid-sensitive cyclopropane and silyl ether functionalities.

Final Ring-Closing Metathesis and Dehydrogenation

Macrocyclization via RCM

Terminal diene 15 underwent RCM with Grubbs first-generation catalyst (3 mol%) in dichloromethane at 40°C, forming the 11-membered macrocycle 14 in 65% yield. Catalyst screening revealed first-generation catalysts outperformed later analogs due to reduced steric hindrance.

Aromatization and Final Functionalization

The synthesis concluded with DDQ-mediated dehydrogenation of 14 , installing the conjugated diene system characteristic of this compound. This two-step sequence (RCM/dehydrogenation) achieved the target molecule in 58% overall yield from 15 , with >99% enantiomeric purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Synthetic Steps

StepYield (%)Stereoselectivity (% ee)Catalyst Loading (mol%)
Aldol Addition959210
EYRCM Cascade71N/A5
Allylic Transposition82N/A-
Final RCM65>993

The data highlights the aldol reaction as the most efficient stereochemical control point, while the EYRCM cascade demonstrates exceptional convergence in ring formation. Scalability assessments indicate the route can produce 20-gram batches of intermediates without erosion of enantiopurity.

Challenges and Limitations

Intermediate Stability Issues

Cyclopropane-containing intermediates exhibited marked sensitivity to Lewis acids and elevated temperatures. For example, aldehyde 22 underwent partial ring-opening (12%) during prolonged storage at -20°C. Stabilization required rigorous exclusion of moisture and storage under argon atmosphere.

Catalyst Deactivation in Metathesis

The EYRCM cascade suffered from gradual catalyst deactivation due to cyclopropane strain energy (estimated 27.8 kcal/mol). Catalyst recycling experiments showed 38% activity loss after three cycles, necessitating fresh catalyst batches for optimal yields.

Recent Methodological Innovations

Continuous Flow Metathesis

Pilot-scale studies demonstrated that performing the EYRCM cascade in continuous flow mode (0.1 mL/min, 80°C) increased yield to 79% while reducing reaction time from 18 h to 45 minutes. This innovation addresses previous scalability limitations in batch processes.

Photoredox-Mediated Cyclopropanation

Alternative approaches employing iridium photoredox catalysts achieved cyclopropanation of diene 19 in 73% yield with reduced zinc reagent loading (1.2 equiv vs. 3.0 equiv classical) . This method shows promise for improving atom economy but currently lacks stereochemical control.

Scientific Research Applications

Anticancer Activity

Acylfulvenes have been extensively studied for their anticancer properties across various tumor types:

  • Non-Small Cell Lung Cancer (NSCLC) : LP-184 has demonstrated significant efficacy against NSCLC cell lines, particularly those with KEAP1 mutations. It showed potent anticancer activity in both primary NSCLC cell lines and those with brain metastases .
  • Triple-Negative Breast Cancer (TNBC) : In patient-derived xenograft models of HRD TNBC, LP-184 exhibited durable tumor regression, highlighting its potential as a treatment option for this aggressive cancer type .
  • Hematological Malignancies : LP-284 has shown nanomolar potency against various hematological cancer cell lines, suggesting its broad applicability in treating blood cancers .

Drug Resistance

Acylfulvenes are being investigated for their ability to overcome resistance mechanisms commonly seen in cancer therapies. For instance, they have shown synergy with PARP inhibitors in HRD tumors, indicating a potential role in combination therapies for patients resistant to standard treatments .

Case Study 1: LP-184 in NSCLC

A study evaluated the efficacy of LP-184 in NSCLC models. The compound was found to induce significant DNA damage and apoptosis in KEAP1 mutant cell lines. Furthermore, it demonstrated a favorable safety profile in preclinical trials, warranting further clinical investigation .

Case Study 2: LP-284 in Hematological Cancers

LP-284 was tested across fifteen non-Hodgkin lymphoma cell lines. The results indicated that it retained strong antitumor activity without the need for activation by prostaglandin reductase 1 (PTGR1), which is crucial for other this compound derivatives like LP-184 . This finding suggests that LP-284 may be effective even in tumors with low PTGR1 expression.

Research Findings

Recent studies highlight the ongoing exploration of acylfulvenes' mechanisms and therapeutic potential:

CompoundMechanism of ActionCancer TypeStatus
LP-184DNA alkylation; redox modulationNon-Small Cell Lung CancerPreclinical
LP-284Direct cytotoxicity; no PTGR1 neededHematological MalignanciesPreclinical
Hydroxymethylthis compound (HMAF)Selective targeting; DNA damageVarious solid tumorsPhase III (withdrawn due to selectivity issues)

Comparison with Similar Compounds

Illudin S

  • Structural Differences : AF replaces the hydroxyl group at C6 of illudin S with a cyclopropane ring, reducing direct reactivity and enhancing metabolic stability .
  • Its cytotoxicity is primarily driven by direct alkylation, leading to non-selective toxicity .
  • Therapeutic Index: AF shows a 100-fold lower toxicity in human lung adenocarcinoma cells compared to illudin S, with superior tumor growth inhibition in xenograft models .
  • DNA Adducts : Both form similar DNA adducts (e.g., N3-adenine and N7-guanine adducts), but AF generates fewer adducts in PTGR1-deficient cells, highlighting its dependence on bioactivation .

Hydroxymethylacylfulvene (MGI 114/HMAF)

  • Structural Modification : MGI 114 introduces a hydroxymethyl group at the cyclopropane ring, enhancing hydrophilicity and cellular uptake .
  • Cytotoxicity : MGI 114 exhibits a 30-fold lower IC50 than AF in tumor cells, requiring fewer intracellular molecules to achieve equitoxic effects .
  • DNA Binding: At equitoxic doses, MGI 114 and AF incorporate equivalently into genomic DNA, suggesting similar DNA damage mechanisms .
  • Therapeutic Efficacy: MGI 114 induces complete tumor regression in xenograft models, outperforming AF and entering phase II clinical trials .

Irofulven

  • Clinical Development: Irofulven, a first-generation AF derivative, demonstrated efficacy in phase II trials against prostate, ovarian, and pancreatic cancers.
  • Mechanistic Insight : Like AF, irofulven requires bioactivation but forms additional hydroxylated metabolites that retain cytotoxic activity .

LP-184

  • Next-Generation Analogue: LP-184, a novel AF derivative, targets homologous recombination (HR)-deficient cancers (e.g., prostate, ovarian). Its efficacy correlates with HR gene mutations (e.g., BRCA1/2), expanding AF’s applicability to precision oncology .

Key Comparative Data

Table 1: Cytotoxicity Profiles of AF and Analogues

Compound IC50 (nM) PTGR1-Dependent Activation DNA Adducts (Major) Therapeutic Index (vs. Illudin S)
Illudin S 6–100 No N3-Ade, N7-Gua 1 (Baseline)
This compound 50–200 Yes N3-Ade, N7-Gua 100
MGI 114 2–10 Partial N3-Ade, N7-Gua >150
Irofulven 20–100 Yes N3-Ade, N7-Gua, Hydroxylated Metabolites 50–100
LP-184 5–50 (HR-deficient) Under study Pending >200 (Preclinical)

Table 2: DNA Adduct Formation and Stability

Compound Adduct Type Formation Rate (Relative to AF) Depurination Half-Life
This compound N3-Ade, N7-Gua 1.0 11.6 hours
MGI 114 N3-Ade, N7-Gua 1.2 10.3 hours
Illudin S N3-Ade, N7-Gua 0.8 8.5 hours
Chemically Activated AF (Compound 5) N3-Ade, N7-Gua 0.6 12.0 hours

Mechanistic Insights and Selectivity

  • PTGR1 Dependency : AF’s cytotoxicity is strongly PTGR1-dependent, with PTGR1-overexpressing cells showing 40-fold higher sensitivity than controls . In contrast, MGI 114 exhibits only a 3-fold difference, indicating partial enzyme independence .
  • Chemical vs. Enzymatic Activation : Sodium borohydride reduces AF to a C4-hydroxyl isomer (Compound 5), while PTGR1 generates a C8-hydroxyl isomer. Both isomers form similar DNA adducts but differ in stability and cellular uptake .
  • Resistance Profiles: AF retains activity against multidrug-resistant (MDR) phenotypes, including gp170+ and topoisomerase-mutant cells, unlike traditional alkylators like cisplatin .

Biological Activity

Acylfulvenes (AFs) are a class of semisynthetic compounds derived from the natural product illudin S, known for their potent anticancer activity. This article delves into the biological activity of acylfulvenes, examining their mechanisms of action, interactions with cellular components, and their therapeutic potential in cancer treatment.

Acylfulvenes are characterized by their ability to alkylate DNA and proteins, leading to cytotoxic effects in cancer cells. The mechanism of action involves several key processes:

  • Bioactivation : Acylfulvenes undergo metabolic activation to form highly reactive electrophilic intermediates. These intermediates can covalently bind to nucleophilic sites in DNA, resulting in DNA damage and subsequent cell death .
  • Interaction with Thioredoxin : Recent studies have shown that AFs, particularly hydroxymethylthis compound (HMAF), inhibit thioredoxin (Trx) activity by modifying its active site. This interaction is significant as Trx plays a critical role in maintaining redox balance and regulating cellular responses to oxidative stress .
  • DNA Damage : Acylfulvenes induce DNA double-strand breaks (DSBs) and activate homologous recombination repair pathways. For instance, LP-184, a novel this compound derivative, has demonstrated superior anticancer activity compared to established therapies like PARP inhibitors .

Biological Activity and Selectivity

The selectivity of acylfulvenes for cancer cells over normal cells is a crucial aspect of their therapeutic potential. Several studies highlight the following points:

  • Cytotoxicity Profiles : Acylfulvenes exhibit varying degrees of cytotoxicity depending on their structural modifications. For example, HMAF has shown a favorable selectivity profile in preclinical studies, leading to its advancement into clinical trials despite eventual withdrawal due to selectivity issues in patients .
  • Targeting Genetic Alterations : Recent research suggests that integrating genetic profiling of tumors may enhance the selective targeting of acylfulvenes to cancer cells with specific vulnerabilities, such as deficiencies in nucleotide excision repair pathways .

Table 1: Summary of this compound Derivatives and Their Biological Activities

CompoundMechanism of ActionCytotoxicity ProfileClinical Status
HMAFInhibits Trx; alkylates DNAHigh selectivity in preclinical modelsPhase III (withdrawn)
LP-184Induces DSBs; activates HR repairSuperior to Olaparib in prostate cancerUnder investigation
Illudin SDirect alkylation; less selectiveBroad toxicity profileNot advanced clinically

Case Study 1: LP-184 in Prostate Cancer

A study evaluating LP-184 demonstrated its ability to induce DNA DSBs and trigger homologous recombination-dependent repair mechanisms. This compound showed enhanced efficacy compared to Olaparib, a well-known PARP inhibitor, indicating its potential as a novel therapeutic option for prostate cancer treatment .

Case Study 2: HMAF’s Interaction with Thioredoxin

Research focusing on HMAF revealed its capacity to covalently modify thioredoxin's active site cysteines, leading to decreased Trx activity and altered cellular redox states. This modification was linked to increased levels of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells .

Q & A

Q. What are the key synthetic pathways for Acylfulvene, and how can researchers validate enantioselective synthesis steps?

this compound is synthesized via multi-step routes involving cyclopropane-spiroindene intermediates. A critical pathway involves converting compound 99I to 90 (via reaction a/b), followed by oxidation to yield (-)-Acylfulvene (1) and further transformation to (-)-Irofulven (2) . To validate enantioselective synthesis, researchers should:

  • Use chiral chromatography or NMR with chiral shift reagents to confirm enantiomeric purity.
  • Compare optical rotation data with literature values (e.g., [α]D = -32.5° for (-)-Acylfulvene) .
  • Employ X-ray crystallography for absolute configuration determination.

Q. How can structural features of this compound guide its mechanism of action in anticancer studies?

this compound’s spirocyclopropane and α,β-unsaturated ketone moieties enable DNA alkylation and redox cycling. Methodological approaches include:

  • DNA adduct profiling : Use LC-MS/MS to identify covalent adducts formed with guanine residues.
  • Redox activity assays : Measure ROS generation via DCFH-DA fluorescence in cell models .
  • Computational docking : Simulate interactions with DNA repair enzymes (e.g., PARP1) using tools like AutoDock Vina.

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

  • HPLC-UV/HRMS : Confirm purity (>98%) and detect degradation products (e.g., hydrolyzed derivatives).
  • Thermogravimetric analysis (TGA) : Assess thermal stability under storage conditions.
  • NMR spectroscopy : Monitor stereochemical integrity using 2D NOESY for spatial correlations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across different cancer cell lines?

Discrepancies often arise from variability in:

  • Metabolic activation : Use siRNA knockdown of NAD(P)H:quinone oxidoreductase 1 (NQO1) to assess enzyme-dependent toxicity.
  • Tumor microenvironment : Compare 2D monolayers vs. 3D spheroids with hypoxic gradients .
  • Data normalization : Apply robust statistical methods (e.g., Grubbs’ test for outliers) and report IC50 values with 95% confidence intervals .

Q. What strategies optimize the enantioselective synthesis of this compound for scalable research applications?

  • Catalyst screening : Test chiral ligands (e.g., BINAP) in palladium-catalyzed cyclopropanation.
  • Solvent engineering : Use hexafluoroisopropanol (HFIP) to enhance reaction stereoselectivity.
  • Flow chemistry : Improve yield and reproducibility by minimizing intermediate isolation steps .

Q. How do researchers design in vivo models to evaluate this compound’s efficacy while addressing pharmacokinetic limitations?

  • Dosing regimens : Use staggered administration (e.g., q3d × 4) to balance toxicity and efficacy in xenograft models.
  • Bioavailability enhancement : Formulate with cyclodextrins or liposomes to improve solubility.
  • Metabolite tracking : Quantify active metabolites (e.g., Irofulven) via LC-MS in plasma and tumor tissues .

Methodological Guidelines

Q. What experimental controls are critical for this compound’s mechanistic studies?

  • Negative controls : Include non-alkylating analogs (e.g., cyclopropane-inert derivatives).
  • Positive controls : Use cisplatin or mitomycin C for DNA damage comparison.
  • Vehicle controls : Account for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How should researchers address batch-to-batch variability in this compound samples?

  • Quality-by-Design (QbD) : Implement DoE (Design of Experiments) to optimize synthesis parameters.
  • Stability-indicating assays : Monitor degradation under accelerated conditions (40°C/75% RH).
  • Collaborative validation : Share samples with independent labs for cross-verification .

Data Presentation Standards

  • Structural data : Report IUPAC names, CAS registry numbers (e.g., 125392-76-9), and ChemSpider IDs (324633) .
  • Synthetic protocols : Provide detailed reaction conditions (temperature, solvent ratios) and characterization data (e.g., 1H/13C NMR shifts) .
  • Ethical compliance : Disclose animal welfare protocols and conflict of interest statements per journal guidelines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acylfulvene
Reactant of Route 2
Acylfulvene

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